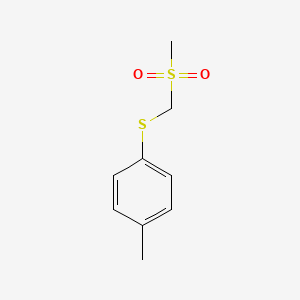
((Methylsulfonyl)methyl)(p-tolyl)sulfane
Vue d'ensemble
Description
((Methylsulfonyl)methyl)(p-tolyl)sulfane: is an organosulfur compound characterized by the presence of a sulfone group attached to a methyl group and a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((Methylsulfonyl)methyl)(p-tolyl)sulfane typically involves the reaction of p-tolyl sulfone with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the sulfone group acts as a nucleophile, attacking the methyl iodide to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ((Methylsulfonyl)methyl)(p-tolyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thioethers. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, methyl iodide, dimethyl sulfoxide as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ((Methylsulfonyl)methyl)(p-tolyl)sulfane is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as a precursor for the synthesis of more complex organosulfur compounds.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with sulfur-containing enzymes makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ((Methylsulfonyl)methyl)(p-tolyl)sulfane involves its interaction with nucleophiles and electrophiles. The sulfone group is highly reactive, allowing the compound to participate in various chemical reactions. In biological systems, it can inhibit enzymes by binding to the active site, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
- Methyl p-tolyl sulfone
- Methyl p-tolyl sulfoxide
- p-Toluenesulfonyl chloride
Uniqueness: ((Methylsulfonyl)methyl)(p-tolyl)sulfane is unique due to its dual functional groups, which provide versatility in chemical reactions. Unlike methyl p-tolyl sulfone, which primarily undergoes oxidation, this compound can participate in both oxidation and substitution reactions, making it a valuable reagent in synthetic chemistry.
Propriétés
IUPAC Name |
1-methyl-4-(methylsulfonylmethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S2/c1-8-3-5-9(6-4-8)12-7-13(2,10)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQOVHTLLMLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



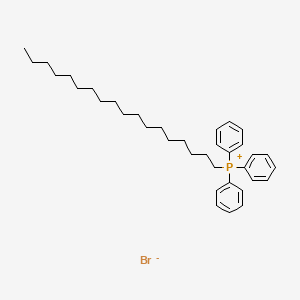
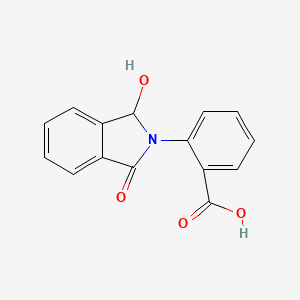
![2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol](/img/structure/B3273786.png)

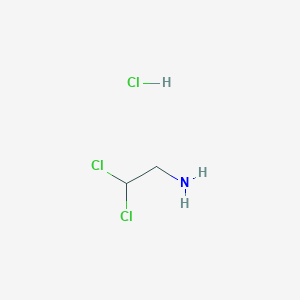
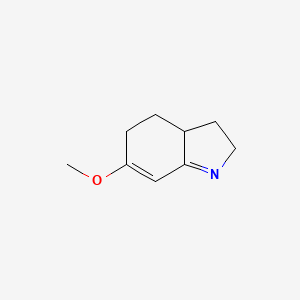

![1-(2-Azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3273831.png)
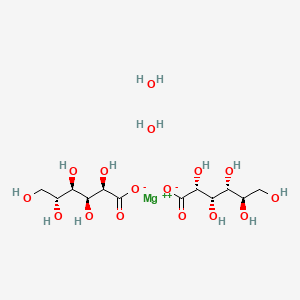
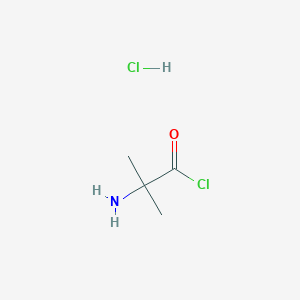
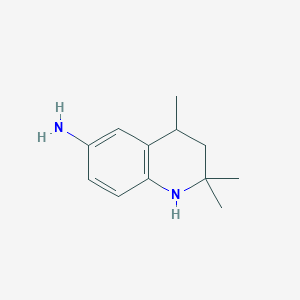
![2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one](/img/structure/B3273859.png)

